molecular formula C9H11I B1197231 2,4,6-Trimethyliodobenzene CAS No. 4028-63-1

2,4,6-Trimethyliodobenzene

Cat. No.: B1197231
CAS No.: 4028-63-1
M. Wt: 246.09 g/mol
InChI Key: GTPNXFKONRIHRW-UHFFFAOYSA-N
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Description

2,4,6-Trimethyliodobenzene, also known as 2-Iodomesitylene or Benzene, 2-iodo-1,3,5-trimethyl-, is an organic compound with the molecular formula C₉H₁₁I. It is a derivative of mesitylene, where one of the hydrogen atoms is replaced by an iodine atom. This compound is notable for its use in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyliodobenzene typically involves the iodination of mesitylene. One common method is as follows:

  • A 10 mL glass flask equipped with a magnetic stir bar is charged with a methyl ketone (1 mmol) and dissolved in acetonitrile (2 mL).
  • To the solution, ammonium nitrate (10-25 mol%), iodine (50 mol%), and sulfuric acid (aqueous 96% solution, 10-20 mol%) are added.
  • The flask is equipped with a balloon filled with air (1 L) and magnetically stirred at 60°C.
  • The consumption of the starting material is monitored by thin-layer chromatography (TLC).
  • After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate (10 mL), and insoluble material (ammonium sulfate) is filtered off.
  • The filtrate is neutralized with sodium bicarbonate (aqueous 10% solution, 2 mL) and sodium thiosulfate (aqueous 10% solution, 2 mL), and the phases are separated.
  • The water phase is washed with ethyl acetate additionally two times (2 × 5 mL).
  • The combined organic phase is dried over anhydrous sodium sulfate, and the solvent is distilled under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyliodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and nitric acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and various organometallic compounds.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: The major product is mesitylene.

Scientific Research Applications

2,4,6-Trimethyliodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyliodobenzene involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is due to the electron-withdrawing nature of the iodine atom, which makes the aromatic ring more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylchlorobenzene
  • 2,4,6-Trimethylbromobenzene
  • 2,4,6-Trimethylfluorobenzene

Comparison

2,4,6-Trimethyliodobenzene is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This makes this compound more reactive in substitution reactions and provides distinct reactivity patterns compared to its chloro, bromo, and fluoro analogs.

Properties

IUPAC Name

2-iodo-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPNXFKONRIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193265
Record name 2-Iodomesitylene
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Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4028-63-1
Record name Iodomesitylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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